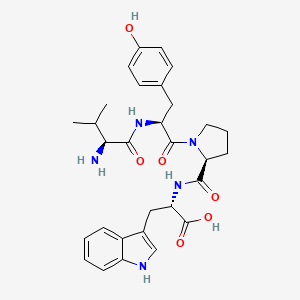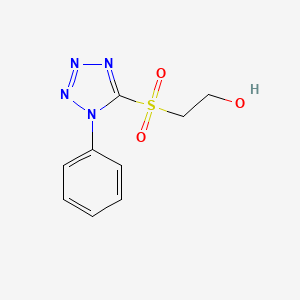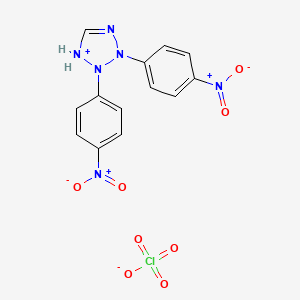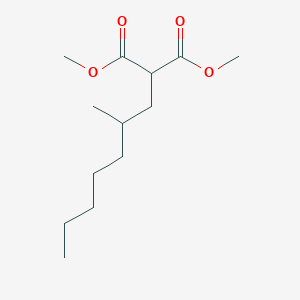
1,5-Dibutoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibutoxynaphthalene: is an organic compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol It is a derivative of naphthalene, where two butoxy groups are attached to the 1 and 5 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,5-Dibutoxynaphthalene can be synthesized through the Williamson ether synthesis . This method involves the reaction of 1,5-dihydroxynaphthalene with butyl bromide in the presence of a strong base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale Williamson ether synthesis. This would require careful control of reaction conditions to maximize yield and purity, as well as efficient separation and purification processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
1,5-Dibutoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: The butoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Halogenating agents like or can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include .
Substitution: Products may include or .
Applications De Recherche Scientifique
1,5-Dibutoxynaphthalene has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-dibutoxynaphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of butoxy groups and is used in the synthesis of dyes and pigments.
2,3-Dibutoxynaphthalene: This isomer has butoxy groups at the 2 and 3 positions and may have different chemical properties and applications.
1,5-Dichloronaphthalene: This compound has chlorine atoms instead of butoxy groups and is used in the production of pesticides and other chemicals.
Uniqueness:
1,5-Dibutoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its butoxy groups make it more hydrophobic and influence its solubility and interactions with other molecules, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
295806-76-7 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,5-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-13-19-17-11-7-10-16-15(17)9-8-12-18(16)20-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
Clé InChI |
RXHSATZVJJFNHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC2=C1C=CC=C2OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)





![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)

![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)


